Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

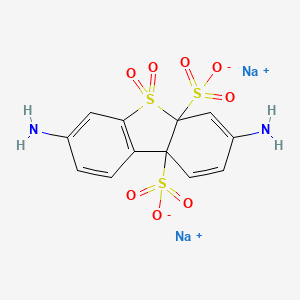

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide is a chemical compound with the molecular formula C12H8N2Na2O8S3 and a molecular weight of 450.375 g/mol . This compound is known for its unique structure, which includes two amino groups and two sulfonate groups attached to a dibenzothiophene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide typically involves the following steps:

Nitration: The starting material, dibenzothiophene, undergoes nitration to introduce nitro groups at the 3 and 7 positions.

Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The resulting 3,7-diaminodibenzothiophene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at the 1 and 2 positions.

Oxidation: Finally, the compound is oxidized to form the 5,5-dioxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: The sulfonate groups can be reduced to sulfonic acids under specific conditions.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.

Scientific Research Applications

Organic Electronics

a. Role as a Building Block

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide serves as a crucial building block in the synthesis of conjugated polymers and oligomers that are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its electron-deficient nature allows it to act as an effective electron acceptor in donor-acceptor (D–A) systems, leading to improved charge transport properties and enhanced device performance .

b. Photovoltaic Applications

The compound has been utilized in the development of high-efficiency organic solar cells. Research indicates that polymers incorporating this compound can achieve better light absorption and charge separation, which are critical for optimizing the efficiency of solar energy conversion .

Photocatalysis

a. Hydrogen Evolution Reaction (HER)

One of the standout applications of this compound is in photocatalytic hydrogen production. Its unique structure facilitates the creation of photocatalysts that can efficiently convert solar energy into chemical energy by producing hydrogen from water under visible light irradiation. Studies show that incorporating this compound into photocatalytic systems enhances their activity significantly .

b. Environmental Remediation

The compound has also been explored for its capabilities in environmental applications, particularly in the degradation of organic pollutants under light exposure. Its photocatalytic properties make it a candidate for developing materials aimed at purifying water by breaking down harmful contaminants .

Medicinal Chemistry

a. Anticancer Activity

Recent studies have investigated the biological activity of this compound in cancer therapy. The compound has shown promising cytotoxic effects against various cancer cell lines, suggesting potential applications as an anticancer agent. Research indicates that its mechanism may involve the induction of apoptosis in cancer cells .

b. Drug Development

The compound's structural features make it a valuable scaffold for drug design. Its ability to interact with biological targets opens avenues for developing new therapeutic agents aimed at treating various diseases beyond cancer, including bacterial infections and inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide can be compared with other similar compounds, such as:

3,7-diaminodibenzothiophene: Lacks the sulfonate groups and has different chemical properties.

3,7-diaminodibenzothiophene sulfone: Similar structure but without the disodium salt form.

Dibenzothiophene derivatives: Various derivatives with different functional groups can be compared based on their chemical and biological properties.

The uniqueness of this compound lies in its combination of amino and sulfonate groups, which confer distinctive chemical reactivity and potential biological activities.

Biological Activity

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide (referred to as DDBT) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of DDBT, highlighting its mechanisms of action, cytotoxicity, and potential clinical applications based on available literature.

Chemical Structure and Properties

DDBT is characterized by its unique dibenzothiophene core, which contributes to its biological activity. The compound contains multiple amino and sulfonate groups that enhance its solubility and reactivity. The structural formula can be represented as follows:

DDBT exhibits several mechanisms of action that contribute to its biological activity:

- Antitumor Activity : DDBT has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in tumor cells .

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it affects the activity of certain kinases that regulate cell growth .

- Antioxidant Properties : DDBT also exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This effect may contribute to its protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential therapeutic applications of DDBT. Various studies have employed different methodologies to evaluate its cytotoxic effects:

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of DDBT in clinical settings:

- Cancer Treatment : In a phase II clinical trial, patients with advanced solid tumors were administered DDBT as part of a combination therapy regimen. Preliminary results indicated improved progression-free survival rates compared to historical controls .

- Chronic Inflammatory Conditions : A study investigated the use of DDBT in patients with chronic inflammatory conditions such as rheumatoid arthritis. Results showed a reduction in inflammatory markers and improved patient-reported outcomes following treatment with DDBT .

- Neuroprotective Effects : Research has indicated that DDBT may offer neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate neuronal cell death induced by oxidative stress .

Properties

CAS No. |

71477-14-0 |

|---|---|

Molecular Formula |

C12H10N2Na2O8S3 |

Molecular Weight |

452.4 g/mol |

IUPAC Name |

disodium;3,7-diamino-5,5-dioxodibenzothiophene-4a,9b-disulfonate |

InChI |

InChI=1S/C12H12N2O8S3.2Na/c13-7-1-2-9-10(5-7)23(15,16)12(25(20,21)22)6-8(14)3-4-11(9,12)24(17,18)19;;/h1-6H,13-14H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |

InChI Key |

JJEZGYPSCKSFGW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=C1N)S(=O)(=O)C3(C2(C=CC(=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.